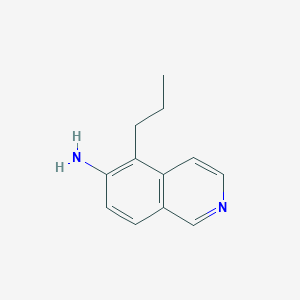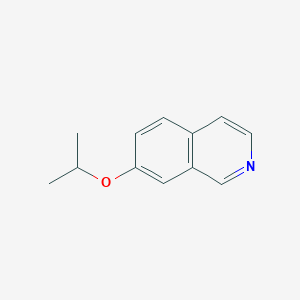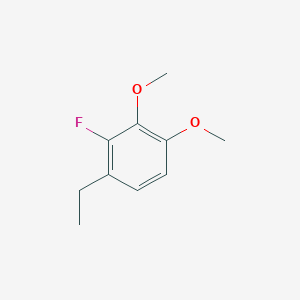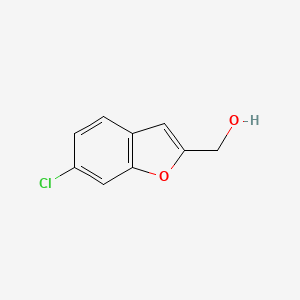![molecular formula C7H6ClN3O B11909380 (6-Chloroimidazo[1,2-b]pyridazin-8-yl)methanol](/img/structure/B11909380.png)
(6-Chloroimidazo[1,2-b]pyridazin-8-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-Cloroimidazo[1,2-b]piridazin-8-il)metanol es un compuesto heterocíclico que presenta un sistema de anillo de cloro-sustituido imidazo[1,2-b]piridazina con un grupo metanol unido en la octava posición.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (6-Cloroimidazo[1,2-b]piridazin-8-il)metanol generalmente implica los siguientes pasos:
Formación del núcleo Imidazo[1,2-b]piridazina: Esto se puede lograr mediante la condensación de hidracinas apropiadas con 1,4-dicetonas o 4-cetoácidos.
Introducción del grupo Metanol: El grupo metanol se puede introducir a través de una reacción de sustitución nucleofílica utilizando metanol y una base adecuada.
Métodos de producción industrial
La producción industrial de (6-Cloroimidazo[1,2-b]piridazin-8-il)metanol probablemente implicaría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo para un mejor control de las condiciones de reacción y el uso de catalizadores para mejorar las velocidades de reacción.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El grupo metanol se puede oxidar para formar el aldehído o ácido carboxílico correspondiente.
Reducción: El grupo cloro se puede reducir a un átomo de hidrógeno, formando el imidazo[1,2-b]piridazina principal.
Sustitución: El grupo cloro puede sufrir reacciones de sustitución nucleofílica para formar varios derivados.
Reactivos y condiciones comunes
Oxidación: Se pueden utilizar reactivos como permanganato de potasio o trióxido de cromo.
Reducción: Hidrogenación catalítica o el uso de agentes reductores como hidruro de litio y aluminio.
Sustitución: Se pueden utilizar nucleófilos como aminas, tioles o alcóxidos en condiciones básicas.
Productos principales
Oxidación: (6-Cloroimidazo[1,2-b]piridazin-8-il)aldehído o (6-Cloroimidazo[1,2-b]piridazin-8-il)ácido carboxílico.
Reducción: Imidazo[1,2-b]piridazina.
Sustitución: Varios imidazo[1,2-b]piridazinas sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
(6-Cloroimidazo[1,2-b]piridazin-8-il)metanol tiene varias aplicaciones en la investigación científica:
Química medicinal: Se explora su potencial como un farmacóforo en el diseño de fármacos, particularmente por su actividad contra ciertas enzimas o receptores.
Estudios biológicos: Se utiliza como una sonda para estudiar vías e interacciones biológicas debido a su estructura única.
Química industrial: Posible uso como intermedio en la síntesis de entidades químicas más complejas.
Mecanismo De Acción
El mecanismo de acción de (6-Cloroimidazo[1,2-b]piridazin-8-il)metanol involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. Los grupos cloro y metanol pueden participar en enlaces de hidrógeno e interacciones hidrófobas, influyendo en la afinidad de unión y especificidad del compuesto. Las vías y objetivos exactos dependerían de la aplicación específica y el sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
Compuestos similares
Imidazo[1,2-b]piridazina: El compuesto principal sin los grupos cloro y metanol.
6-Cloroimidazo[1,2-b]piridazina: Carece del grupo metanol.
Imidazo[1,2-b]piridazin-8-il)metanol: Carece del grupo cloro.
Unicidad
(6-Cloroimidazo[1,2-b]piridazin-8-il)metanol es único debido a la presencia de ambos grupos cloro y metanol, que pueden influir significativamente en su reactividad química y actividad biológica en comparación con sus análogos. La combinación de estos grupos funcionales puede mejorar su potencial como un intermedio versátil en la química sintética y como una molécula bioactiva en la química medicinal.
Propiedades
Fórmula molecular |
C7H6ClN3O |
|---|---|
Peso molecular |
183.59 g/mol |
Nombre IUPAC |
(6-chloroimidazo[1,2-b]pyridazin-8-yl)methanol |
InChI |
InChI=1S/C7H6ClN3O/c8-6-3-5(4-12)7-9-1-2-11(7)10-6/h1-3,12H,4H2 |
Clave InChI |
FVVRRPVVCPQHLZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C(=N1)C(=CC(=N2)Cl)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Methoxy-2-methylpyrazolo[1,5-A]pyridine-4-carbaldehyde](/img/structure/B11909301.png)





![6-Chlorothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11909356.png)



![4-Methoxy-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B11909381.png)
![2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethanamine hydrochloride](/img/structure/B11909388.png)
![6-Chloro-2,7-dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B11909390.png)
